molecular formula C9H7ClO2 B8495349 5-chloromethyl-3H-benzofuran-2-one

5-chloromethyl-3H-benzofuran-2-one

Cat. No.: B8495349
M. Wt: 182.60 g/mol
InChI Key: ATPUGERGXKQNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloromethyl-3H-benzofuran-2-one is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-(chloromethyl)-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H7ClO2/c10-5-6-1-2-8-7(3-6)4-9(11)12-8/h1-3H,4-5H2

InChI Key

ATPUGERGXKQNJV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCl)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3H-benzofuran-2-one (7.45 mmol) and chlormethyl methyl ether (9.31 mmol) in 15 ml of CH2Cl2 at 0° C. was slowly added SnCl4 (15 mmol). The reaction was slowly allowed to warm to ambient temperature and was stirred for 2 hours. The reaction was cooled to 0° C. and carefully quenched with saturated sodium bicarbonate. The mixture was extracted (2×EtOAc) and the organics were washed with brine. The combined organics were then dried over MgSO4, filtered and concentrated to dryness. The crude residue was chromatographed on silica gel using 20% EtOAc in hexanes as the eluant to obtain the title compound (55).
Quantity
7.45 mmol
Type
reactant
Reaction Step One
Quantity
9.31 mmol
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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